molecular formula C16H25ClN4O2 B1662250 Tracazolate hydrochloride CAS No. 1135210-68-2

Tracazolate hydrochloride

Cat. No. B1662250
CAS RN: 1135210-68-2
M. Wt: 340.8 g/mol
InChI Key: TUIXDPUEMQXVHO-UHFFFAOYSA-N
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Description

Tracazolate hydrochloride is a potent GABAA receptor modulator . It is a pyrazolopyridine derivative, most closely related to pyrazolopyrimidine drugs such as zaleplon . It is part of a structurally diverse group of drugs known as the nonbenzodiazepines, which act at the same receptor targets as benzodiazepines but have distinct chemical structures . Tracazolate has primarily anxiolytic and anticonvulsant effects .


Molecular Structure Analysis

The molecular formula of Tracazolate hydrochloride is C16H24N4O2 . It is a pyrazolopyridine derivative, which is a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Physical And Chemical Properties Analysis

Tracazolate hydrochloride is a white solid . Its molecular weight is 340.85 . .

Scientific Research Applications

Modulator of GABA (A) Receptors

Tracazolate hydrochloride is a modulator of GABA (A) receptors . It activates GABA (A) receptors expressed in Xenopus oocytes . The time course of GABA (A) α1/β2 currents can be reversibly activated in a concentration-dependent manner by 10 µM, 35 µM, and 100 µM Tracazolate hydrochloride .

Anxiolytic Compound

Tracazolate hydrochloride is a non-sedative anxiolytic compound . It acts as an allosteric modulator of GABA(A) receptors . Tracazolate was shown to potentiate the GABA(A) receptor with an EC 50 value of 1.1 µM and inhibit with an IC 50 value of 1.2 µM .

Pyrazole Derivative

Tracazolate hydrochloride is a pyrazole derivative . Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis and Properties of Pyrazoles

The synthesis and properties of different pyrazole derivatives, including Tracazolate hydrochloride, are a focus of ongoing research . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Enhances Native GABA A Receptor Function

Tracazolate hydrochloride can enhance native GABA A receptor function . It is anxiolytic following systemic administration in vivo .

In Vivo Systemic Administration

Tracazolate hydrochloride has been shown to be anxiolytic following systemic administration in vivo . This suggests potential applications in the treatment of anxiety disorders .

properties

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXDPUEMQXVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045208
Record name Tracazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tracazolate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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